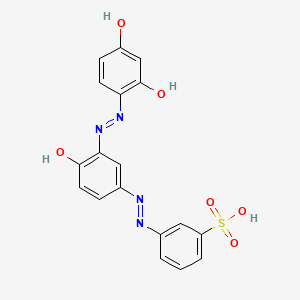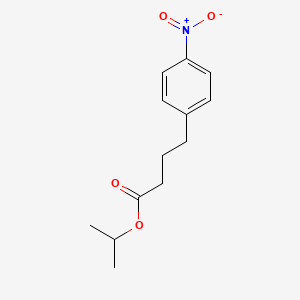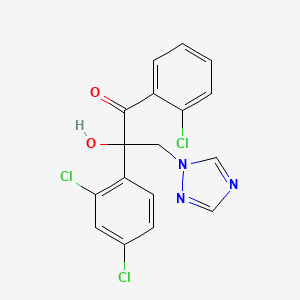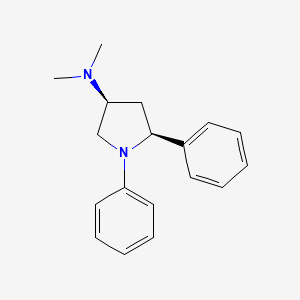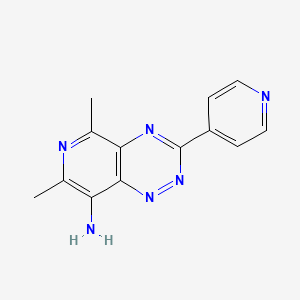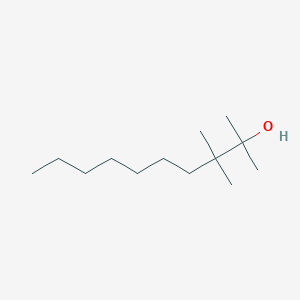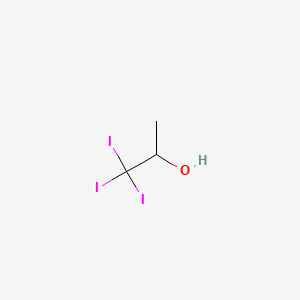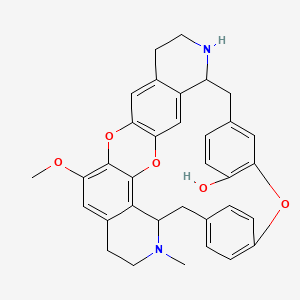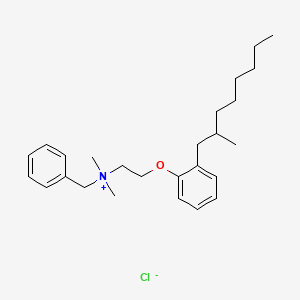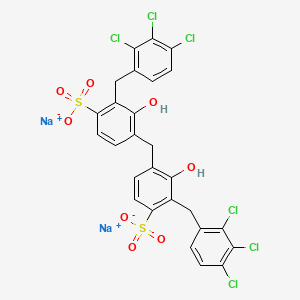
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as hydroxyl, trichlorophenyl, and benzenesulphonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of trichlorophenylmethanol with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. This intermediate is then reacted with formaldehyde and sodium hydroxide to introduce the methylene bridge and form the final disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The key steps include the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to remove impurities and obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichlorophenyl groups can be reduced to form less chlorinated derivatives.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonate groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can produce a variety of sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its trichlorophenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The trichlorophenyl groups may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Disodium methylenebis(hydroxy((trichlorophenyl)methyl)benzenesulphonate) can be compared with other similar compounds, such as:
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its luminescent properties and used in light-emitting devices.
Sulfonated phenylmethanes: Used in various industrial applications as surfactants and detergents.
Eigenschaften
CAS-Nummer |
90604-81-2 |
|---|---|
Molekularformel |
C27H16Cl6Na2O8S2 |
Molekulargewicht |
791.2 g/mol |
IUPAC-Name |
disodium;3-hydroxy-4-[[2-hydroxy-4-sulfonato-3-[(2,3,4-trichlorophenyl)methyl]phenyl]methyl]-2-[(2,3,4-trichlorophenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C27H18Cl6O8S2.2Na/c28-18-5-1-12(22(30)24(18)32)10-16-20(42(36,37)38)7-3-14(26(16)34)9-15-4-8-21(43(39,40)41)17(27(15)35)11-13-2-6-19(29)25(33)23(13)31;;/h1-8,34-35H,9-11H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI-Schlüssel |
LSMLFLUGNXFEOL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C(=C1CC2=C(C(=C(C=C2)S(=O)(=O)[O-])CC3=C(C(=C(C=C3)Cl)Cl)Cl)O)O)CC4=C(C(=C(C=C4)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


